3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

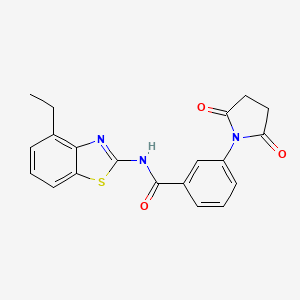

This compound features a benzothiazole core substituted with an ethyl group at the 4-position and a benzamide moiety bearing a 2,5-dioxopyrrolidin-1-yl group at the 3-position.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-2-12-5-4-8-15-18(12)21-20(27-15)22-19(26)13-6-3-7-14(11-13)23-16(24)9-10-17(23)25/h3-8,11H,2,9-10H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNADANKHLCFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor such as a γ-lactam.

Attachment of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction using a benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or benzothiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The benzothiazole moiety is particularly known for its biological activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzothiazole moiety could interact with specific amino acid residues, while the pyrrolidinone ring may enhance binding affinity.

Comparison with Similar Compounds

Research Findings and Implications

- : The SAR of MPPB underscores the importance of pyrrole derivatives in modulating mAb production. The target compound’s dioxopyrrolidinyl group could be optimized to mitigate glycosylation defects while retaining efficacy .

- : Crystallinity and optical properties of fluorinated benzothiazoles indicate that the target compound’s ethyl and dioxopyrrolidinyl groups may influence solid-state packing and stability .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, typically starting from readily available precursors. The process generally includes the formation of the dioxopyrrolidine moiety followed by coupling with the benzothiazole derivative. Specific methodologies may vary, but they commonly employ standard techniques such as:

- Condensation Reactions : To form the amide linkage.

- Cyclization : For generating the pyrrolidinone structure.

- Chromatographic Purification : To isolate the desired product with high purity.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit notable antitumor properties. For instance, derivatives containing a benzothiazole moiety have shown activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth:

- BRAF(V600E) Inhibition : Some derivatives have been reported to inhibit BRAF(V600E), a common mutation in melanoma.

- Aurora Kinase Inhibition : Related compounds have demonstrated inhibitory effects on Aurora-A kinase, crucial for mitotic progression.

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, there is evidence supporting the anti-inflammatory and antibacterial activities of similar compounds:

- Cytokine Inhibition : Some studies report that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Bacterial Growth Inhibition : Certain derivatives show promising results against various bacterial strains, indicating potential as antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key factors influencing activity include:

- Substituent Variations : Changes in the ethyl group on the benzothiazole or modifications on the dioxopyrrolidine can significantly alter potency.

- Functional Group Positioning : The position of functional groups relative to each other can enhance or diminish biological activity.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study evaluating a series of benzothiazole derivatives, one compound exhibited significant cytotoxicity against human melanoma cells with an IC50 value of 45 µM. The study highlighted the potential for these compounds in targeted cancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on a related compound's ability to inhibit LPS-induced NO production in macrophages. Results indicated a reduction in nitric oxide levels by up to 70%, suggesting a strong anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.